molecular formula C7H10ClFN2 B13408259 2-(Aminomethyl)-5-fluoro-aniline hydrochloride CAS No. 870562-74-6

2-(Aminomethyl)-5-fluoro-aniline hydrochloride

Cat. No.: B13408259
CAS No.: 870562-74-6
M. Wt: 176.62 g/mol
InChI Key: BVFNDNWOVNAQRL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluoro-aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group (-NH2) attached to a benzene ring substituted with a fluorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride typically involves the nucleophilic substitution of a halogenated aromatic compound with an amine. One common method is the reaction of 5-fluoro-2-nitrobenzyl chloride with ammonia or an amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluoro-aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Aminomethyl)-5-fluoro-aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom may enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-fluoro-aniline hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

870562-74-6

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H

InChI Key

BVFNDNWOVNAQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CN.Cl

Origin of Product

United States

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